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molecular formula C6H13NO4 B8757072 2-Nitro-2-isopropyl-1,3-propanediol CAS No. 62155-31-1

2-Nitro-2-isopropyl-1,3-propanediol

Cat. No. B8757072
M. Wt: 163.17 g/mol
InChI Key: UREFUUVULNQGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04999369

Procedure details

To a solution of 2-methyl-1-nitropropane (38.7 g, 0.375 mol, prepared by the procedure of N. Kornblum, B. Tunbe, and H. Ungnade, J. Amer. Chem. Soc., 76, 3209 (1954)) and NEt3 (Eastman, 3.79 g, 0.0375 mol) in CH3OH (50 mL) was added dropwise 37% aqueous formaldehyde solution (Mallinckrodt, 76.2 g, 0.938 mol) at a rate such that the reaction mixture temperature did not exceed 30°. After 72 h, the solution was concentrated under vacuum and the residue was dissolved in H2O (250 mL). The solution was continuously extracted for 1 h with CH2Cl2 (1 L). The CH2Cl2 solution was dried (MgSO4), filtered, and concentrated to give 53.3 g (87%) of 2-isopropyl-2-nitro-1,3-propanediol, as a waxy, white solid, mp 67°-72° C. (lit. mp 87°-88°, B. M. Vanderbilt and H. B. Hass, Ind. Eng. Chem. 32, 34 (1940). In our hands this literature procedure failed to give the desired compound).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
76.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:7])[CH2:3][N+:4]([O-:6])=[O:5].CCN(CC)CC.[CH2:15]=[O:16].[CH3:17][OH:18]>>[CH:2]([C:3]([N+:4]([O-:6])=[O:5])([CH2:17][OH:18])[CH2:15][OH:16])([CH3:7])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C[N+](=O)[O-])C
Step Two
Name
Quantity
3.79 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
76.2 g
Type
reactant
Smiles
C=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30°
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in H2O (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was continuously extracted for 1 h with CH2Cl2 (1 L)
Duration
1 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)C(CO)(CO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 53.3 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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